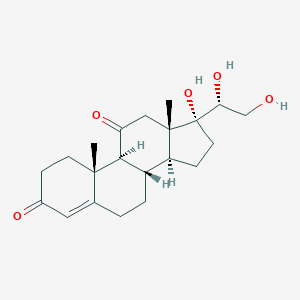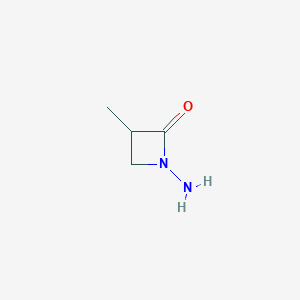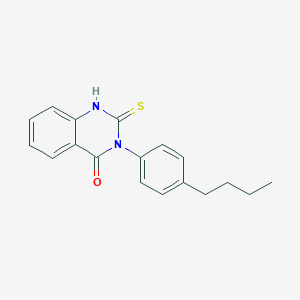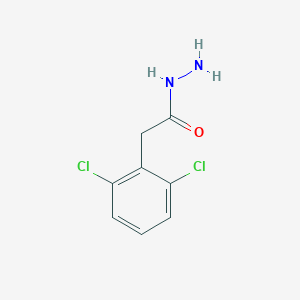![molecular formula C32H26O11 B145643 (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol CAS No. 130233-78-2](/img/structure/B145643.png)
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is a naturally occurring compound isolated from the heartwood of Caesalpinia sappan LThis compound belongs to the class of dibenz[b,d]oxocins and is known for its unique chemical structure and potential biological activities .
Vorbereitungsmethoden
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is typically obtained from the heartwood of Caesalpinia sappan L. through extraction and purification processes. The heartwood is first dried and then subjected to solvent extraction using methanol or ethanol. The crude extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Analyse Chemischer Reaktionen
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[87301,1002,7012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[1040
Chemistry: (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent, making it a subject of interest in biological research.
Wirkmechanismus
The mechanism of action of (10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative, inflammatory, and apoptotic signaling pathways. For example, it has been shown to inhibit the phosphorylation of acyl-CoA synthetase long-chain family member 4 (ACSL4) and prevent the autophagic degradation of ferritin heavy chain 1 (FTH1), thereby reducing oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol is structurally similar to other compounds isolated from Caesalpinia sappan L., such as Protosappanin A, Protosappanin B, and Brazilin. this compound is unique due to its specific stereochemistry and the presence of an acetal linkage with 11b-hydroxybrazilin .
Similar Compounds
- Protosappanin A
- Protosappanin B
- Brazilin
- Sappanchalcone
- Sappanone B
Eigenschaften
CAS-Nummer |
130233-78-2 |
|---|---|
Molekularformel |
C32H26O11 |
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol |
InChI |
InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
PTEHIEUVVCAMMF-SEVDZJIVSA-N |
SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Isomerische SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Kanonische SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Synonyme |
Protosappanin E1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



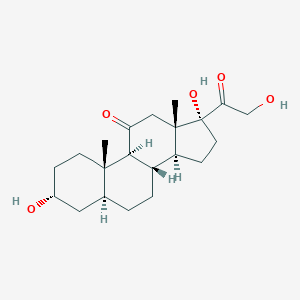
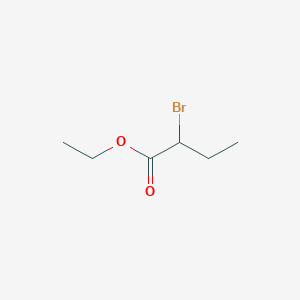
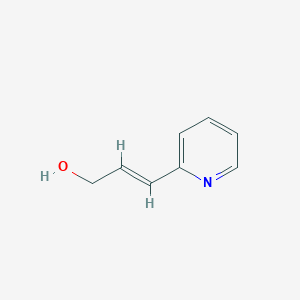
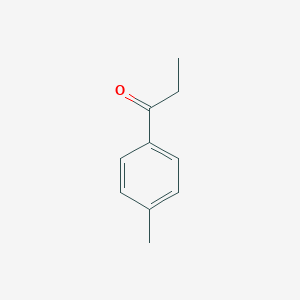
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
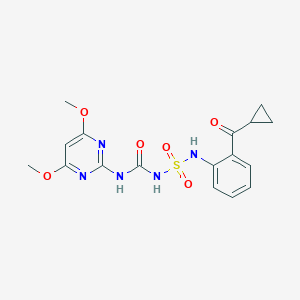
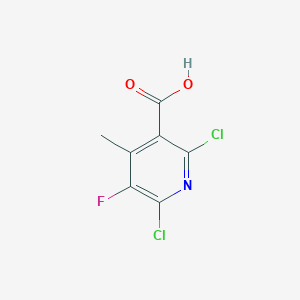
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
